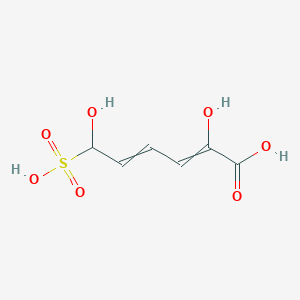
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid is a chemical compound with the molecular formula C6H8O7S and a molecular weight of 224.189 g/mol . This compound is characterized by the presence of hydroxyl and sulfo groups attached to a hexadienoic acid backbone, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid can be achieved through various chemical reactions. One common method involves the Heck coupling strategy, where ethyl 3-bromo-2-acetoxyacrylate is coupled with 1-aryl vinyl ketals or 1-aryl allylic alcohols . This reaction proceeds in yields ranging from 70% to 90%, depending on the specific substrates used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be processed enzymatically to benzaldehyde by C–C hydrolase BphD, indicating its susceptibility to enzymatic cleavage .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include ethyl 3-bromo-2-acetoxyacrylate, 1-aryl vinyl ketals, and 1-aryl allylic alcohols . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include benzaldehyde and other derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid has several scientific research applications across various fields:
Chemistry: It is used as a substrate in enzymatic studies to investigate catalytic mechanisms and reaction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid involves its interaction with specific enzymes, such as C–C hydrolase BphD. This enzyme catalyzes the cleavage of the compound, leading to the formation of benzaldehyde and other products . The catalytic mechanism involves a general base-catalyzed attack of water, forming a gem-diol intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-6-oxo-2,4-heptadienoic acid: This compound shares a similar hexadienoic acid backbone but differs in the presence of oxo groups instead of sulfo groups.
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Another similar compound, which has a phenyl group attached to the hexadienoic acid backbone.
Uniqueness
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid is unique due to the presence of both hydroxyl and sulfo groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
105805-07-0 |
|---|---|
Formule moléculaire |
C6H8O7S |
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
2,6-dihydroxy-6-sulfohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O7S/c7-4(6(9)10)2-1-3-5(8)14(11,12)13/h1-3,5,7-8H,(H,9,10)(H,11,12,13) |
Clé InChI |
DBHPPBHYSSVFQO-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(O)S(=O)(=O)O)C=C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)

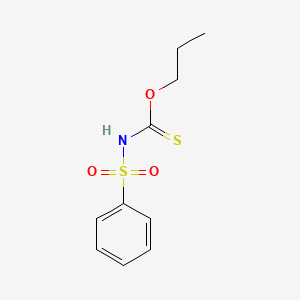
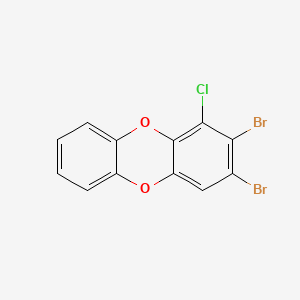
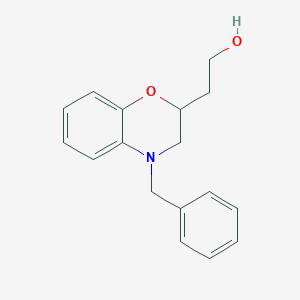
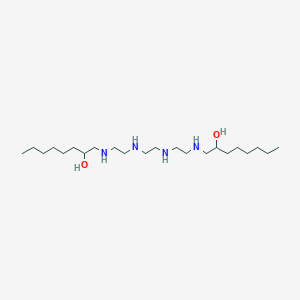
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)

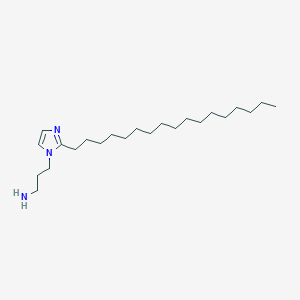
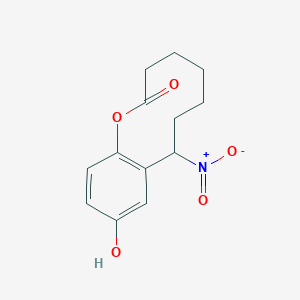
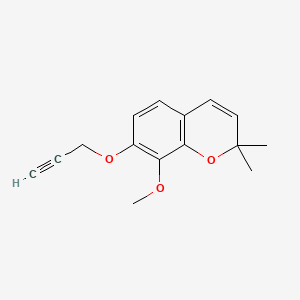
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
